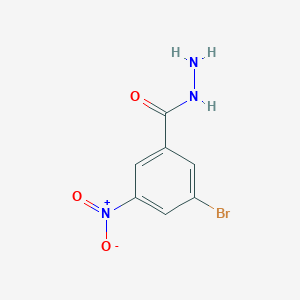

3-Bromo-5-nitrobenzohydrazide

Vue d'ensemble

Description

3-Bromo-5-nitrobenzohydrazide: is an organic compound with the molecular formula C7H6BrN3O3 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and nitro groups at positions 3 and 5, respectively, and the carboxylic acid group is converted to a hydrazide. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Bromo-5-nitrobenzohydrazide can be synthesized through the reaction of 3-bromo-5-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide. The reaction can be represented as follows:

3-Bromo-5-nitrobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: 3-Bromo-5-nitrobenzohydrazide can undergo reduction reactions, particularly targeting the nitro group to form corresponding amines.

Substitution: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst

Activité Biologique

3-Bromo-5-nitrobenzohydrazide (CAS 374671-07-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables where applicable.

- Molecular Formula: CHBrNO

- Molecular Weight: 260.0 g/mol

- Appearance: Typically a solid form, often presented as a white to light yellow powder.

- Melting Point: Approximately 160°C to 164°C .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity essential for bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial as it may contribute to the compound's protective effects against cellular damage and inflammation.

Cytotoxic Effects

The compound has shown cytotoxic effects in various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

A dose-dependent response was observed, with higher concentrations leading to increased cell death. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal evaluated the antimicrobial effects of several hydrazide derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of pathogens responsible for common infections .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on HeLa cells. The study reported an IC50 value of approximately 30 µM, indicating potent anti-cancer activity and warranting further exploration for potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and proliferation.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress in target cells, leading to apoptosis.

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and function.

Propriétés

IUPAC Name |

3-bromo-5-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHWLNZTHBJYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674381 | |

| Record name | 3-Bromo-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374671-07-5 | |

| Record name | 3-Bromo-5-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.